molecular formula C15H13NO B5330366 9-ethoxyacridine

9-ethoxyacridine

Cat. No.: B5330366
M. Wt: 223.27 g/mol
InChI Key: IETBVHNTSXTIDT-UHFFFAOYSA-N
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Description

9-Ethoxyacridine is an aromatic organic compound based on the acridine structure. It is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications. The compound’s chemical formula is C15H13NO, and it is characterized by the presence of an ethoxy group attached to the acridine ring.

Scientific Research Applications

9-Ethoxyacridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with DNA and its potential as an intercalating agent.

    Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxyacridine typically involves the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxyacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-ethoxyacridone.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 9-Ethoxyacridone

    Reduction: Dihydro-9-ethoxyacridine

    Substitution: Various substituted acridines depending on the nucleophile used

Mechanism of Action

The mechanism of action of 9-ethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound’s molecular targets include the DNA double helix, and its effects are mediated through the stabilization of the DNA-ethoxyacridine complex.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 9-ethoxyacridine, known for its use in dye production.

    9-Aminoacridine: Similar in structure but with an amino group instead of an ethoxy group, used as an antiseptic.

    6,9-Diamino-2-ethoxyacridine: Known for its antibacterial properties and use in medical applications.

Uniqueness

This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This substitution enhances its solubility and alters its reactivity compared to other acridine derivatives.

Properties

IUPAC Name

9-ethoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-17-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETBVHNTSXTIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=CC2=NC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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